BenchChemオンラインストアへようこそ!

(S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid

Prodrug stability Thiopurine metabolism Cysteine conjugate β-lyase

(S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid (CAS 153354-98-4; molecular formula C₁₁H₁₃N₅O₄S; molecular weight 311.32 g/mol) is a synthetic purine–amino acid conjugate that integrates a 1H-purin-6-yl thioether moiety with an (S)-2-amino-5-oxopentanoic acid (L-glutamic acid 5-semialdehyde) backbone via a distinctive methoxymethylene (–O–CH₂–S–) bridge. This compound belongs to the class of 6-thiopurine amino acid conjugates, which have been investigated as kidney-selective prodrugs of 6-mercaptopurine and as antimycobacterial agents.

Molecular Formula C11H13N5O4S
Molecular Weight 311.32 g/mol
Cat. No. B12904350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid
Molecular FormulaC11H13N5O4S
Molecular Weight311.32 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC=N2)SCOC(=O)CCC(C(=O)O)N
InChIInChI=1S/C11H13N5O4S/c12-6(11(18)19)1-2-7(17)20-5-21-10-8-9(14-3-13-8)15-4-16-10/h3-4,6H,1-2,5,12H2,(H,18,19)(H,13,14,15,16)/t6-/m0/s1
InChIKeyOZOUJSWNOIDWAR-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid: A Purine–Amino Acid Conjugate for Targeted Prodrug and Antimetabolite Research


(S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid (CAS 153354-98-4; molecular formula C₁₁H₁₃N₅O₄S; molecular weight 311.32 g/mol) is a synthetic purine–amino acid conjugate that integrates a 1H-purin-6-yl thioether moiety with an (S)-2-amino-5-oxopentanoic acid (L-glutamic acid 5-semialdehyde) backbone via a distinctive methoxymethylene (–O–CH₂–S–) bridge . This compound belongs to the class of 6-thiopurine amino acid conjugates, which have been investigated as kidney-selective prodrugs of 6-mercaptopurine and as antimycobacterial agents [1]. Its unique linker architecture differentiates it from the more extensively studied S-(purin-6-yl)-L-cysteine (SPC) and S-(purin-6-yl)glutathione (PG) analogs [2].

Why S-(Purin-6-yl)-L-cysteine and Other In-Class Analogs Cannot Substitute for (S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid


The S-(purin-6-yl)-L-cysteine (SPC) family of prodrugs relies on a direct sulfur–carbon thioether bond between the purine ring and the cysteine β-carbon for metabolic activation by cysteine conjugate β-lyase [1]. In SPC, this direct S–C linkage is inherently unstable at physiological pH (half-life of only minutes at pH 7.4, 37 °C) due to a spontaneous intramolecular rearrangement yielding the inactive N-(purin-6-yl)-L-cysteine isomer [2]. The target compound replaces this labile S–C bond with a methoxymethylene (–O–CH₂–S–) bridge, which is sterically and electronically distinct: the oxygen atom eliminates the possibility of the 5-membered ring transition state required for the S→N rearrangement, and the methylene spacer increases the distance between the purine N-1 nitrogen and the amino acid α-amino group [2]. Additionally, the (S)-2-amino-5-oxopentanoic acid backbone contains a reactive 5-oxo (aldehyde) group absent in cysteine- or glutathione-based conjugates, providing a unique chemical handle for Schiff base formation, further derivatization, or interaction with aldehyde-recognizing enzymes [3]. These structural differences fundamentally alter metabolic activation pathways, chemical stability, and downstream applications, making direct substitution scientifically invalid without comparative experimental validation.

Quantitative Differentiation Evidence: (S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid vs. Closest Analogs


Linker Architecture: Methoxymethylene Bridge vs. Direct Thioether Bond Eliminates Susceptibility to S→N Rearrangement

The target compound's methoxymethylene (–O–CH₂–S–) linker replaces the direct S–C thioether bond found in S-(purin-6-yl)-L-cysteine (SPC). In SPC, the proximity of the cysteinyl α-amino group to the purine N-1 nitrogen enables a spontaneous intramolecular S→N rearrangement at physiological pH, with a measured half-life (t₁/₂) of only minutes at pH 7.4 and 37 °C [1]. This rearrangement produces the inactive N-(purin-6-yl)-L-cysteine (NPC) isomer. In contrast, the target compound's methoxymethylene bridge places an oxygen atom between the sulfur and the amino acid carbon skeleton, which precludes formation of the 5-membered ring transition state essential for rearrangement. While S-(purin-6-yl)-N-acetyl-L-cysteine (NAPC) and S-(purin-6-yl)glutathione (PG) achieve improved stability by blocking the cysteinyl amino group (via acetylation or peptide bond), these modifications simultaneously alter enzyme recognition and eliminate β-lyase substrate activity [1]. The target compound's linker strategy potentially decouples stability from enzyme recognition without modifying the amino acid backbone's functional groups [2].

Prodrug stability Thiopurine metabolism Cysteine conjugate β-lyase

Backbone Differentiation: (S)-2-Amino-5-oxopentanoic Acid (Glutamic Semialdehyde) vs. Cysteine Backbone Provides a Reactive Aldehyde Handle

The target compound employs an (S)-2-amino-5-oxopentanoic acid (L-glutamic acid 5-semialdehyde) backbone, whereas the closest studied analogs (SPC, PG, SPHC) use cysteine, glutathione, or homocysteine backbones. The 5-oxo (aldehyde) functional group is absent in all other S-(purin-6-yl) conjugates reported in the literature [1]. This aldehyde group is chemically reactive and can participate in Schiff base formation with primary amines, hydrazine derivatives, or aminooxy compounds, enabling bioconjugation strategies not available to cysteine-based analogs. In biosynthetic pathways, L-glutamate 5-semialdehyde is a key intermediate in proline, arginine, and carbapenem antibiotic biosynthesis [2]. The presence of the 5-oxo group also introduces a hydrogen bond acceptor at a position equivalent to the γ-carboxylate of glutathione in PG, potentially altering molecular recognition by transporters and enzymes [3].

Glutamic semialdehyde Schiff base conjugation Prodrug design

Enantiomeric Specificity: (S)-Configuration at the α-Carbon Confers Defined Stereochemistry Critical for Biological Recognition

The target compound is specified as the (S)-enantiomer at the α-carbon of the amino acid moiety. In the related N-(purin-6-yl)-amino acid conjugate literature, stereochemical integrity during synthesis is a critical quality attribute. Musiyak et al. (2021) demonstrated that carbodiimide-mediated coupling of N-(purin-6-yl)-(S)-amino acids to (S)-glutamate esters results in partial racemization, yielding (S,S)/(R,S)-diastereomeric mixtures in a 6:4 ratio, whereas nucleophilic substitution with 6-chloropurine preserves enantiomeric purity [1]. The target compound's methoxymethylene linker is attached at the δ-position (C-5), distal to the chiral α-carbon (C-2), which may reduce steric interference during synthesis and minimize racemization risk compared to N-linked purine conjugates [2]. The specified (S)-configuration is essential for interactions with stereospecific amino acid transporters (e.g., system L, ASCT2) and enzymes that recognize L-amino acid substrates [3].

Chiral purity Enantioselective recognition Stereochemical integrity

Renal Targeting Potential: Class-Level Evidence from S-(Purin-6-yl) Conjugates Demonstrates Kidney-Selective 6-MP Delivery

The S-(purin-6-yl)-L-cysteine (SPC) analog family has demonstrated substantial kidney-selective delivery of 6-mercaptopurine (6-MP) in rats. At 30 min post-administration of SPC (0.13–0.4 mmol/kg, i.p.), kidney concentrations of total 6-MP metabolites were nearly 2.4-fold higher than liver and 90-fold higher than plasma [1]. For S-(purin-6-yl)-N-acetyl-L-cysteine (NAPC), kidney selectivity was even more pronounced: total metabolite concentrations in kidney were 17.6-fold higher than liver at 30 min [1]. S-(purin-6-yl)glutathione (PG) showed 6.5-fold kidney-to-liver ratios. The renal activation mechanism involves γ-glutamyltransferase and cysteine conjugate β-lyase, enzymes highly expressed in renal proximal tubular cells [2]. The target compound, with its distinct methoxymethylene linker, remains uncharacterized for renal selectivity but shares the purine-6-thioether motif common to this prodrug class. Its glutamic semialdehyde backbone may engage different renal transporters (e.g., amino acid transporters rather than glutathione transporters), potentially altering tissue distribution relative to PG [3].

Kidney-selective prodrug 6-mercaptopurine Organ targeting

Antimycobacterial Activity Context: Purine–(S)-Glutamic Acid Conjugates Exhibit Moderate Anti-TB Activity (MIC 3.1–6.25 µg/mL)

Purine conjugates with (S)-glutamic acid have been evaluated for antimycobacterial activity. Gruzdev et al. (2017) reported that purin-6-yl and 2-aminopurin-6-yl conjugates with (S)-aspartic and (S)-glutamic acids showed activity against Mycobacterium tuberculosis H37Rv. In a subsequent study, Musiyak et al. (2021) identified N-(purin-6-yl)dipeptides containing (S)-glutamic acid terminal fragments with moderate activity (MIC 3.1–6.25 µg/mL against M. tuberculosis H37Rv) [1]. The target compound, which incorporates both a purine-6-thioether and an (S)-glutamic semialdehyde moiety, represents a distinct chemotype within this antimycobacterial conjugate class. Its 5-oxo group differentiates it from the (S)-glutamic acid conjugates (which contain a γ-carboxylate), potentially altering target engagement [2].

Antitubercular agents Mycobacterium tuberculosis Purine conjugates

Research and Industrial Applications of (S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid Based on Quantitative Differentiation Evidence


Chemical Biology Probe Development via Aldehyde-Specific Bioconjugation

The 5-oxo (aldehyde) group on the (S)-2-amino-5-oxopentanoic acid backbone provides a unique bioconjugation handle absent in S-(purin-6-yl)-L-cysteine, S-(purin-6-yl)glutathione, and other in-class analogs [1]. This aldehyde can react selectively with aminooxy, hydrazide, or hydrazine-functionalized fluorophores, biotin, or solid supports under mild acidic conditions (pH 4.5–6.0) via oxime or hydrazone formation. Unlike N-hydroxysuccinimide (NHS) ester chemistry that targets ubiquitous lysine amines, aldehyde-directed conjugation is bioorthogonal in biological contexts lacking free aldehydes. This enables applications such as: fluorescent labeling of the purine conjugate for cellular uptake studies, immobilization on hydrazide-functionalized resins for affinity chromatography, or construction of proteolysis-targeting chimeras (PROTACs) linking the purine ligand to an E3 ligase recruiter [2]. The target compound is uniquely suited for these applications among purine–amino acid conjugates precisely because of its 5-oxo functionality.

Stability-Enhanced Thiopurine Prodrug Development for Renal Targeting

The methoxymethylene (–O–CH₂–S–) linker architecture is predicted to eliminate the spontaneous S→N rearrangement liability documented for S-(purin-6-yl)-L-cysteine (SPC), which undergoes rapid degradation at physiological pH (t₁/₂ of minutes at pH 7.4, 37 °C) [1]. The SPC prodrug class has demonstrated significant kidney-selective 6-mercaptopurine delivery (up to 17.6-fold kidney-to-liver metabolite ratio for NAPC at 30 min) [2], but clinical translation has been hindered by poor aqueous stability. The target compound, if it maintains susceptibility to renal β-lyase or analogous activating enzymes, could offer a more pharmaceutically developable alternative. Researchers evaluating thiopurine prodrugs for renal cell carcinoma, renal transplant rejection, or kidney-targeted immunosuppression should prioritize this compound for comparative stability assays (pH 7.4 buffer, 37 °C, LC-MS monitoring) and in vitro metabolism studies using renal cortical cell homogenates [3].

Antimycobacterial Screening Libraries with Structural Novelty

Purine–(S)-glutamic acid conjugates have demonstrated moderate in vitro activity against Mycobacterium tuberculosis H37Rv (MIC 3.1–6.25 µg/mL for N-(purin-6-yl)dipeptides) [1]. The target compound's thioether linkage and semialdehyde backbone represent a distinct chemotype from the amide-linked conjugates previously screened. Its inclusion in medium-to-high-throughput antimycobacterial screening libraries could identify structure-activity relationships (SAR) around the linker type (thioether vs. amide) and the oxidation state at C-5 (aldehyde vs. carboxylic acid). Procurement for this application is justified by the compound's unique structural features that probe underexplored chemical space within the purine conjugate class [2].

Stereochemical Reference Standard for Purine–Amino Acid Conjugate Synthesis

The documented racemization problem in N-(purin-6-yl)-amino acid conjugate synthesis (6:4 (S,S)/(R,S) diastereomeric ratio with carbodiimide coupling) highlights the need for enantiomerically pure reference standards [1]. The target compound, with its (S)-configuration at C-2 and C-5 linker attachment (distal to the chiral center), provides a useful chiral HPLC reference standard for method development. Its distinct retention time and UV absorption profile (purine chromophore at ~260 nm combined with the carboxylate chromophore) make it suitable as a system suitability standard for chiral purity analysis of purine–amino acid conjugates. Laboratories engaged in synthesizing or quality-controlling this compound class should procure the (S)-enantiomer as an analytical benchmark.

Quote Request

Request a Quote for (S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.